molecular formula C11H20N2O2 B1529561 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane CAS No. 1363382-46-0

6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Cat. No. B1529561
M. Wt: 212.29 g/mol
InChI Key: WULUIRLXYWAJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, also known as tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, is a compound with the CAS Number: 869494-16-6 . It has a molecular weight of 198.27 . This compound is a solid at room temperature and is stored in a refrigerator . It is used as a building block in medicinal chemistry .


Synthesis Analysis

The synthesis of 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .


Molecular Structure Analysis

The molecular structure of 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane is characterized by a bicyclic carbon skeleton . The InChI code for this compound is 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

6-(Boc-amino)-3-azabicyclo[3.1.1]heptane is a solid at room temperature . It has a molecular weight of 198.27 . The compound is stored in a refrigerator .

Scientific Research Applications

Synthesis and Derivatives

Azabicyclic compounds, including those related to 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane, are synthesized through various chemical reactions, such as intermolecular [2+2] photocycloaddition and intramolecular reductive cyclopropanation. These methods enable the production of gamma-aminobutyric acid analogues and derivatives with the azabicyclic skeleton, useful in medicinal chemistry due to their structural uniqueness and potential biological activity (Petz & Wanner, 2013; Basler, Schuster, & Bach, 2005; Gensini et al., 2002).

Conformational Studies

Research on cyclobutane-derived diamines, related to the azabicyclic structures, focuses on their conformational preferences and potential as sterically constrained building blocks in drug discovery. These studies provide insights into the structural characteristics and applications of such compounds in developing new pharmaceuticals (Radchenko et al., 2010).

Building Blocks for Drug Discovery

Azabicyclic compounds serve as critical building blocks in drug discovery, particularly as rigid dipeptide mimetics. They are employed in structure-activity studies to explore new therapeutic agents, showcasing their versatility and utility in medicinal chemistry (Mandal et al., 2005; Denisenko et al., 2017).

Novel Synthetic Routes

Innovative synthetic routes for azabicyclic compounds are continuously being developed to enhance efficiency and applicability in various fields, including the synthesis of constrained peptidomimetics and other complex organic molecules. These advancements contribute significantly to the fields of organic synthesis and drug development (Adamovskyi et al., 2014; Walker, Eklov, & Bedore, 2012).

Safety And Hazards

The safety information for 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane includes several hazard statements: H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.1]heptan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUIRLXYWAJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Boc-amino)-3-azabicyclo[3.1.1]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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